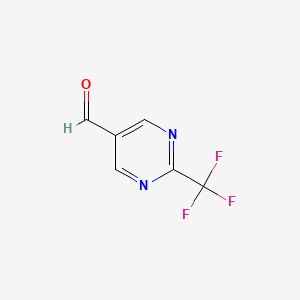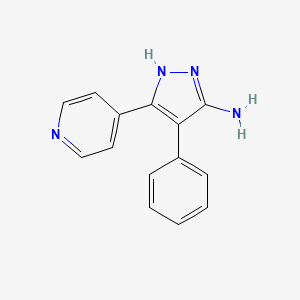
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde
Overview
Description
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with an aldehyde group at the fifth position. This structure makes it a versatile precursor for the construction of complex molecules with potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are closely related to this compound, has been achieved through a regioselective S(N)Ar reaction. This involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with various nucleophiles, such as aniline and methylamine, under phase-transfer catalysis and traditional S(N)Ar conditions . Additionally, the synthesis of pyrido[2,3-d]pyrimidines from 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde through cyclocondensation with β-substituted β-aminoacrylic esters has been reported, which demonstrates the reactivity of similar pyrimidine-5-carbaldehyde derivatives under acidic conditions .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be complex, as seen in the synthesis of thieno[2,3-d]pyrimidines from 4,6-dichloropyrimidine-5-carbaldehydes. These structures involve intramolecular cyclization and can be further modified through reactions such as nitration and hydrolysis . The molecular structure is also influenced by the presence of substituents, as seen in the hydrogen-bonded structures of 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrates, which exhibit a three-dimensional framework .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine-5-carbaldehyde derivatives is highlighted by their ability to undergo various transformations. For instance, the synthesis of 5-trifluoroacetylpyrrole-2-carbaldehydes involves trifluoroacetylation followed by hydrolysis, indicating the potential for functional group interconversion . Furthermore, the condensation of aminopyrimidinecarbaldehydes with different carbonyl compounds leads to the formation of pyrido[2,3-d]pyrimidines and related heterocycles, showcasing the versatility of these aldehydes in forming diverse ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethyl)pyrimidine-5-carbaldehydes and their derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's reactivity and stability. The hydrogen-bonding capabilities, as seen in the crystal structures of related compounds, suggest that these aldehydes can participate in intermolecular interactions, which can be crucial for their reactivity and the formation of supramolecular assemblies .
Scientific Research Applications
Synthesis of Unique Chemical Structures
- Regioselective Synthesis and Derivatization: Trisubstituted 2-arylaminopyrimidine-5-carbaldehydes have been synthesized through a regioselective process, leading to the creation of fused-bicyclic pyrimidine substrates. These compounds are further derivatized using Suzuki cross-coupling reactions, generating unique GlambdaC base precursors (Beingessner, Deng, Fanwick, & Fenniri, 2008).
Development of Heterocyclic Systems
- Building Pyrimidine-Based Compound Precursors: Aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported, facilitating the construction of pyrimidine-based compound precursors for N-heterocyclic systems (Trilleras, Pérez-Gamboa, & Quiroga, 2022).
Applications in Corrosion Inhibition
- Corrosion Inhibition in Carbon Steel: The synthesized compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde demonstrates significant inhibition effects on the corrosion of carbon steel in hydrochloric acid solution, acting as a mixed-type inhibitor (Ech-chihbi et al., 2017).
Microwave-Assisted Synthesis
- Microwave-Assisted Intramolecular Cyclization: Pyrimido[4,5-b]quinolines (5-deazaflavines) have been synthesized using microwave-assisted intramolecular cyclization of N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes (Trilleras et al., 2010).
Synthesis of Condensed Azines
- Formation of Pyrido[2,3-d]pyrimidine: The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl 3-aminocrotonate leads to pyrido[2,3-d]pyrimidine derivatives, showcasing potential for novel compound synthesis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).
Development of Three-Dimensional Structures
- Hydrogen-Bonded Frameworks and Sheets: Molecules like 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde exhibit polarized electronic structures and form three-dimensional hydrogen-bonded frameworks, indicating applications in molecular engineering (Low et al., 2007).
Catalyst-Free Synthesis
- Benzofuran-Fused Pyrido[4,3-d]pyrimidines Synthesis: A rapid, one-pot, catalyst-free synthesismethod has been developed for novel benzofuran-fused pyrido[4,3-d]pyrimidines with potential antitumor activities, demonstrating the importance of these compounds in medicinal chemistry (Li et al., 2014).
Asymmetric Synthesis
- Asymmetric Autocatalysis of Pyrimidyl Alkanol: The addition of diisopropylzinc to pyrimidine-5-carbaldehyde has been used in asymmetric autocatalysis, leading to chiral pyrimidin-5-yl alkanols, important in the study of chiral compounds (Sato et al., 2002).
Pyrimidine Derivatives Synthesis
- Synthesis of Pyrimidine-5-carbaldehydes: A one-pot synthetic path for pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been established, providing access to these compounds for further chemical research (Mathews & Asokan, 2007).
Photoprocesses in Unnatural DNA Bases
- Excited-State Properties and Photoprocesses: The study of excited-state properties of unnatural nucleic acid bases like Pyrrole-2-carbaldehyde, which forms stable pairs in DNA, reveals insights into the stability and reactivity of these compounds upon UV irradiation (Ghosh, Ghosh, & Ghosh, 2021).
Novel Synthetic Methods
- Synthesis of Pteridine Analogs: Pyrimidine-5-carbaldehyde derivatives have been utilized as precursors for the synthesis of pteridine analogs, indicating their role in creating complex chemical structures (Torre et al., 2014).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and avoiding dust formation .
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the compound’s stability could be affected by storage conditions, as indicated by the recommendation to store it under inert gas .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound’s trifluoromethyl group enhances its reactivity, making it a valuable building block in organic synthesis .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene regulation. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate specific enzymes, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with proteins and enzymes is essential for its function in various biochemical reactions. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions but may degrade over time when exposed to air or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage optimization in therapeutic applications. Understanding the threshold effects and toxicity levels is crucial for developing safe and effective treatments .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its biochemical properties and potential therapeutic applications. Studies have shown that it can affect the metabolism of other compounds, leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The compound’s localization is essential for its function in various cellular processes, including enzyme regulation and gene expression .
properties
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUDQBASERVUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590789 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304693-66-1 | |
| Record name | 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)








